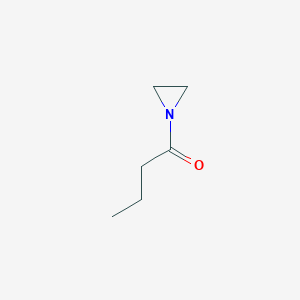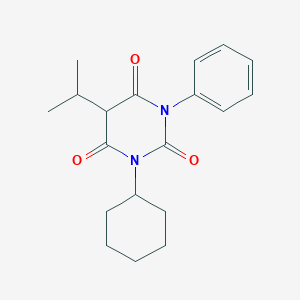
Acétate d'isobornyle
Vue d'ensemble
Description
Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate, commonly known as TMB, is a natural product derived from the essential oil of the lemongrass plant. It is a bicyclic monoterpene, a type of organic compound found in many essential oils. TMB is a colorless liquid with a lemon-like odor and has a molecular weight of 164.25 g/mol. It is used in a variety of applications, including as a flavoring agent, a fragrance component, and as a pharmaceutical ingredient.
Applications De Recherche Scientifique
Synthèse de composés parfumés
L'acétate d'isobornyle est largement utilisé dans la synthèse de composés parfumés en raison de son agréable parfum de pin. Il sert d'ingrédient de parfum sûr avec une utilisation mondiale dépassant 1000 tonnes/an . Le composé est également un précurseur de l'isobornéol, qui a une odeur de camphre et est utilisé dans la synthèse du camphre .
Agent antimicrobien
La recherche a montré que l'this compound présente une activité antifongique, y compris une efficacité contre Candida albicans, une levure courante qui peut provoquer des infections chez l'homme. Il inhibe la croissance de C. albicans et réduit ses facteurs de virulence .
Propriétés insecticides
L'this compound a des propriétés insecticides, ce qui le rend efficace contre divers ravageurs. Cela a conduit à son utilisation dans les insectifuges et comme ingrédient dans les insecticides .
Synthèse d'esters d'acides gras à longue chaîne
Le composé a été utilisé dans la synthèse d'esters d'acides gras à longue chaîne d'isobornyle, qui sont importants dans la production de plastifiants. Ces esters sont synthétisés à partir du camphène et ont été évalués pour leur faible toxicité, ce qui en fait des alternatives plus sûres aux plastifiants traditionnels .
Applications de la chimie verte
L'this compound est synthétisé à partir du camphène en utilisant des catalyseurs composites d'acide α-hydroxyl carboxylique, ce qui constitue une approche de la chimie verte. Cette méthode est bénéfique pour la réutilisation du catalyseur et utilise de l'acide acétique aqueux comme matière première .
Industrie des arômes
En raison de son agréable odeur fruitée, l'this compound est également utilisé comme agent aromatisant dans les aliments et les boissons. Il ajoute une note fraîche et fruitée à divers produits, améliorant l'expérience gustative globale .
Mécanisme D'action
Target of Action
Isobornyl acetate primarily targets microorganisms such as bacteria, fungi, and viruses . It also targets the olfactory receptors in insects, specifically the male Asian long-horned beetles, acting as a pheromone to attract them for monitoring or control purposes .
Mode of Action
Isobornyl acetate interacts with its targets primarily through its antimicrobial properties. It inhibits the growth of bacteria, fungi, and viruses . In the case of insects, it mimics the female beetle’s sex attractant, luring the males to a specific location .
Biochemical Pathways
The biochemical pathways affected by isobornyl acetate are those related to microbial growth and reproduction. By inhibiting these pathways, it prevents the proliferation of harmful microorganisms . The specific pathways and their downstream effects are still under investigation.
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in organic solvents and oils . This solubility profile may influence its bioavailability and distribution within the body or environment.
Result of Action
The primary result of isobornyl acetate’s action is the inhibition of microbial growth, leading to a reduction in the population of harmful microorganisms . In the context of its use as an insect pheromone, it leads to the attraction of male Asian long-horned beetles, aiding in their monitoring or control .
Action Environment
The action of isobornyl acetate can be influenced by various environmental factors. For instance, its solubility in organic solvents and oils may affect its distribution and efficacy in different environments . Additionally, its flammability should be taken into consideration when assessing its safety and stability .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate involves the cyclization of a precursor compound followed by acetylation of the resulting bicyclic compound.", "Starting Materials": [ "3,7-dimethylocta-1,6-diene", "acetic anhydride", "sulfuric acid", "sodium acetate", "water" ], "Reaction": [ "Step 1: Add 3,7-dimethylocta-1,6-diene to a flask containing sulfuric acid and heat the mixture to 60°C for 2 hours to obtain the bicyclic precursor.", "Step 2: Add sodium acetate to the flask and heat the mixture to 80°C for 30 minutes to promote cyclization of the precursor.", "Step 3: Cool the mixture and extract the bicyclic compound with ethyl acetate.", "Step 4: Acetylate the bicyclic compound by adding acetic anhydride and heat the mixture to 60°C for 2 hours.", "Step 5: Cool the mixture and extract the product with ethyl acetate.", "Step 6: Purify the product by column chromatography to obtain Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate." ] } | |
| 125-12-2 | |
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12-/m1/s1 |
Clé InChI |
KGEKLUUHTZCSIP-JFGNBEQYSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C |
SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
SMILES canonique |
CC(=O)OC1CC2CCC1(C2(C)C)C |
Point d'ébullition |
220-224 °C BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C |
Color/Form |
Colorless to very pale straw-colored liquid |
Densité |
0.978 at °C 0.979-0.984 |
Point d'éclair |
190 °F (88 °C) /closed cup/ |
melting_point |
29.0 °C |
| 125-12-2 | |
Description physique |
Other Solid; Liquid; Dry Powder, Liquid; Liquid, Other Solid Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma |
Durée de conservation |
Stable under recommended storage conditions. |
Solubilité |
Insoluble in water Soluble in most fixed oils and in mineral oil Soluble in alcohol, fixed oils; slightly soluble in propylene glycol In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin Soluble (in ethanol) |
Synonymes |
isobornyl acetate pichtosin |
Pression de vapeur |
0.6 [mmHg] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


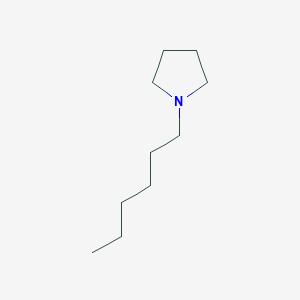
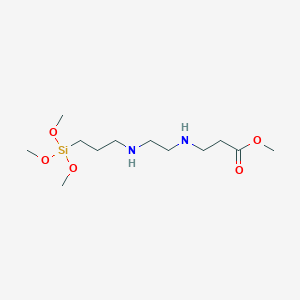


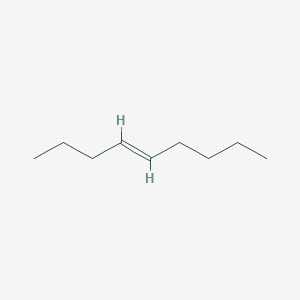
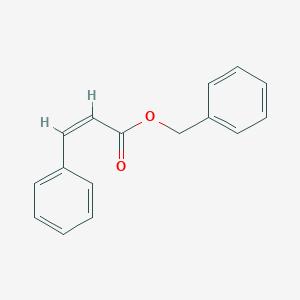

![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)
